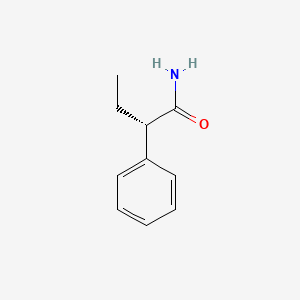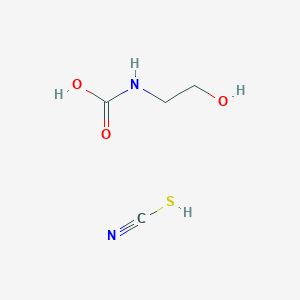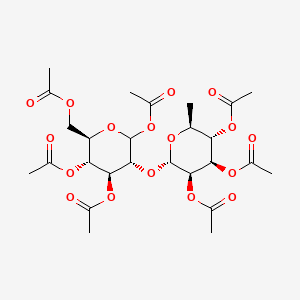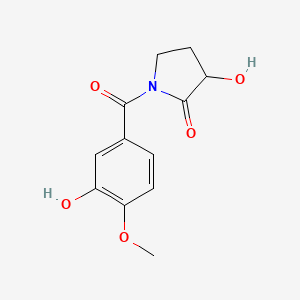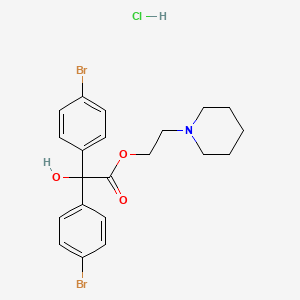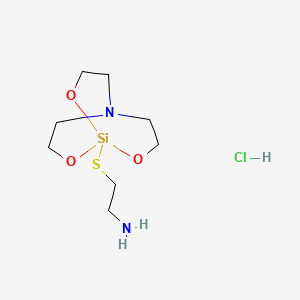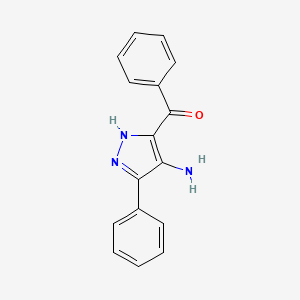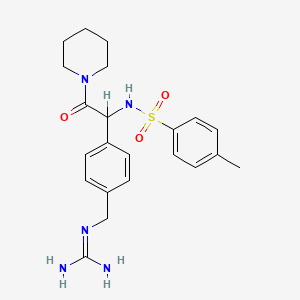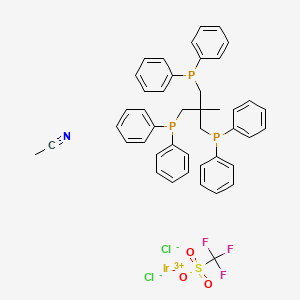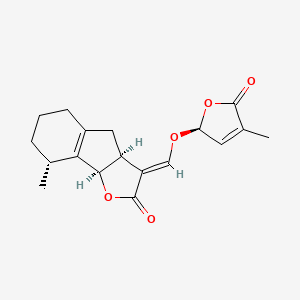
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato es un compuesto orgánico complejo con la fórmula molecular C26H42N2O8 y un peso molecular de 510,62 g/mol . Este compuesto se caracteriza por la presencia de una parte de ácido oxálico, un anillo de pirrolidina y un grupo butoxifenilo, lo que lo convierte en una molécula única y versátil en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato típicamente implica la reacción del ácido oxálico con (1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato en condiciones controladas. La reacción se lleva a cabo en presencia de solventes y catalizadores adecuados para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato incluyen:
- Ácido oxálico;(1-piperidin-1-il-3-propoxipropan-2-il) N-(3-butoxifenil)carbamato
- Ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(2-butoxifenil)carbamato
Singularidad
La singularidad del ácido oxálico;(1-propoxi-3-pirrolidin-1-ilpropan-2-il) N-(3-butoxifenil)carbamato radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
143503-31-5 |
|---|---|
Fórmula molecular |
C23H36N2O8 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O4.C2H2O4/c1-3-5-14-26-19-10-8-9-18(15-19)22-21(24)27-20(17-25-13-4-2)16-23-11-6-7-12-23;3-1(4)2(5)6/h8-10,15,20H,3-7,11-14,16-17H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
Clave InChI |
RTYBJNHQYJMNDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


